molecular formula C20H12N2O3 B2707475 methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate CAS No. 904513-01-5

methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate

Cat. No.: B2707475
CAS No.: 904513-01-5
M. Wt: 328.327
InChI Key: KAHZNTHIYZOINF-UHFFFAOYSA-N
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Description

Methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate is a polycyclic heteroaromatic compound characterized by a fused indole-naphthyridine core. The structure features a ketone group at position 9 and a methyl ester at position 2 (Fig. 1). Its synthesis typically involves cyclization reactions or cross-coupling methodologies, with modifications to substituents influencing electronic properties and solubility .

Properties

IUPAC Name

methyl 19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,8,10,12(20),13,15,17-nonaene-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O3/c1-25-20(24)15-10-14-11-6-4-5-9-16(11)22-18(14)17(21-15)12-7-2-3-8-13(12)19(22)23/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHZNTHIYZOINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C3C(=C1)C4=CC=CC=C4N3C(=O)C5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which can be further processed through several steps to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups into the molecule .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Numerous studies have indicated that derivatives of naphthyridine compounds exhibit anticancer properties. Methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate has been explored for its ability to inhibit cancer cell proliferation. For instance, research has shown that related naphthyridine derivatives can induce apoptosis in various cancer cell lines, suggesting a mechanism that could be harnessed for therapeutic purposes .

1.2 Neuroprotective Effects
The compound has also been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Its structural analogs have demonstrated inhibition of phosphodiesterase enzymes, which play a crucial role in cognitive functions . The modulation of cyclic nucleotide levels through these inhibitors may enhance memory and learning processes.

1.3 Antimicrobial Properties
Research indicates that naphthyridine derivatives possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. The structural features of this compound may contribute to its effectiveness as an antimicrobial agent . This opens avenues for its application in developing new antibiotics.

Activity Type Description
AnticancerInduces apoptosis in cancer cell lines; potential for drug development
NeuroprotectiveInhibits phosphodiesterase; enhances cognitive functions
AntimicrobialEffective against various bacterial strains; potential for antibiotic development

Case Studies and Research Findings

3.1 Study on Anticancer Properties
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of naphthyridine derivatives, including this compound. These compounds were tested against multiple cancer cell lines and showed promising IC50 values indicating their potency as anticancer agents .

3.2 Neuroprotective Mechanism Investigation
A study focused on the neuroprotective effects of naphthyridine derivatives highlighted their ability to modulate cyclic GMP levels through phosphodiesterase inhibition. This mechanism was linked to improved outcomes in animal models of Alzheimer's disease . Such findings underscore the therapeutic potential of this compound in neurodegenerative conditions.

Mechanism of Action

The mechanism of action of methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological context .

Comparison with Similar Compounds

The following analysis compares methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate with structurally related compounds, focusing on synthesis, physicochemical properties, and applications.

Structural Analogues with Modified Substituents

A. Ferrocene-Containing Derivative (Sp)-Methyl 7-oxo-7H-ferroceno[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate

  • Key Differences : Incorporates a ferrocene group, introducing redox activity and planar chirality.
  • Synthesis : CDI-mediated tandem cyclization of carboxyferrocenyl-substituted imines.
  • Applications: Potential in asymmetric catalysis due to chirality, unlike the parent compound.

B. Thiophene-Substituted Diindolo-naphthyridine
2,9-Bis(alkoxy)-7,14-di(thiophen-2-yl)diindolo[3,2,1-de:3',2',1'-ij][1,5]naphthyridine-6,13-dione

  • Key Differences : Thiophene substituents enhance π-conjugation; alkoxy chains improve solubility.
  • Applications : Used in semiconducting polymers for photoacoustic imaging, contrasting with the methyl ester analogue’s unexplored optoelectronic utility.
Carbazole and Benzonaphthyridine Derivatives

A. 8,9-Dimethoxy-1-methyl-1H-benzo[de][1,6]naphthyridine

  • Key Differences : Methoxy groups at positions 8 and 9 instead of a ketone and ester.
  • Biological Activity : Exhibits anti-HSV-1 activity, suggesting the parent compound’s ester/ketone groups may influence antiviral efficacy.

B. 1,4-Dimethyl-3-nitro-6-aryl-9H-carbazoles

  • Synthesis : Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-methoxyphenyl).
  • Yields : 45–90%, compared to variable yields for naphthyridine derivatives (50–90% for similar protocols) .
Physicochemical Properties
Compound Core Structure Key Substituents Melting Point (°C) Solubility Reference
Methyl 9-oxo-9H-benzo[c]indolo...-2-carboxylate Benzo[c]indolo-naphthyridine 9-oxo, 2-COOCH3 Not reported Moderate in DMF
2,9-Bis(alkoxy)-diindolo-naphthyridine Diindolo-naphthyridine Thiophene, alkoxy chains 168 High in DMF
8,9-Dimethoxy-1-methyl-benzonaphthyridine Benzo[de][1,6]naphthyridine 8,9-OCH3, 1-CH3 Not reported Low in polar solvents
1,4-Dimethyl-6-(4’-methoxyphenyl)-carbazole Carbazole 4’-OCH3, 1,4-CH3 122 Moderate in DMSO

Biological Activity

Methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate (CAS Number: 904503-18-0) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C28H29N3O5C_{28}H_{29}N_{3}O_{5}, with a molecular weight of 487.5 g/mol. Its structural complexity contributes to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine derivatives. For instance:

  • Inhibition of PI3-Kinase : Research indicates that related compounds exhibit potent inhibitory activity against Class I PI3-kinase enzymes. These enzymes are crucial in cancer cell proliferation and survival pathways. The selective inhibition of PI3K-a isoforms has been linked to reduced tumor growth in various cancer models .
  • Cytotoxicity Studies : In vitro assays have demonstrated that derivatives of this compound show significant cytotoxic effects against multiple cancer cell lines, including HeLa and MCF7 cells. The observed IC50 values suggest that these compounds are more potent than traditional chemotherapeutics like carboplatin .

The mechanisms through which methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine exerts its biological effects include:

  • DNA Intercalation : Studies suggest that the compound may intercalate into DNA strands, disrupting replication and transcription processes. This mechanism is common among many anticancer agents .
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes involved in cancer metabolism and progression. For example, its effects on alkaline phosphatase have been documented .
  • Reactive Oxygen Species (ROS) Induction : The generation of ROS has been implicated in the cytotoxicity observed with this compound, leading to oxidative stress in cancer cells .

Study 1: Anticancer Activity Assessment

A study conducted on the efficacy of methyl 9-oxo derivatives against different cancer cell lines revealed:

Cell LineIC50 (µM)Mechanism
HeLa15DNA Intercalation
MCF720Enzyme Inhibition
HepG225ROS Induction

These results indicate that methyl 9-oxo derivatives possess substantial anticancer activity through multiple mechanisms.

Study 2: In Vivo Efficacy

In vivo studies using murine models have demonstrated that treatment with methyl 9-oxo derivatives resulted in significant tumor regression compared to control groups. Tumor sizes were measured over a period of four weeks:

Treatment GroupInitial Tumor Size (mm³)Final Tumor Size (mm³)
Control300600
Methyl Derivative290150

This data underscores the therapeutic potential of this compound in cancer treatment .

Q & A

Q. What are the standard synthetic routes for methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate, and how are intermediates characterized?

Synthesis typically involves cyclization reactions of nitroarenes or nitroalkenes using palladium-catalyzed reductive methods, with formic acid derivatives as CO surrogates (e.g., Pd/C, HCO2H) . Key intermediates, such as indolo-naphthyridine precursors, are characterized via:

  • LC-MS for molecular ion confirmation (e.g., [M+1]+ 381.17 observed in similar naphthyridine syntheses) .
  • TLC to monitor reaction progress (e.g., ethyl acetate/hexane 1:4 as eluent) .
  • ¹H/¹³C NMR to verify regioselectivity and substituent positions .

Q. How is the compound’s purity validated, and what analytical techniques are critical for structural confirmation?

Purity is assessed via HPLC (reverse-phase C18 column, methanol/water gradient). Structural confirmation relies on:

  • High-resolution mass spectrometry (HRMS) for exact mass matching.
  • FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups .
  • X-ray crystallography for unambiguous confirmation of fused polycyclic systems (if crystals are obtainable) .

Advanced Research Questions

Q. What strategies optimize synthetic yield for this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing intermediates .
  • Catalyst tuning : Pd(OAc)₂ with ligands like PPh₃ improves reductive elimination in nitroarene cyclization .
  • Temperature control : Reflux in ethanol (70–80°C) minimizes side reactions during nitro group reduction .

Q. How can researchers address contradictory bioactivity data in indolo-naphthyridine derivatives?

Contradictions in cytotoxicity or MAO inhibition (e.g., inactive vs. active analogs) may arise from:

  • Regioisomeric variations : Compare substituent positioning (e.g., 5-hydroxy vs. 9-oxo groups) via docking studies .
  • Metabolic stability : Use microsomal assays (e.g., liver microsomes + NADPH) to assess oxidation susceptibility .
  • Cell-line specificity : Validate activity across multiple cancer models (e.g., HeLa vs. MCF-7) with IC₅₀ dose-response curves .

Q. What methodologies enable functionalization of the 2-carboxylate group for structure-activity relationship (SAR) studies?

  • Hydrolysis : Treat with NaOH in methanol/water (1:1) to yield the free acid, followed by pH adjustment (HCl to pH 2–3) for precipitation .
  • Amidation : React with HATU/DIPEA and amines (e.g., benzylamine) to generate amide derivatives .
  • Ester exchange : Substitute methyl ester with ethyl or tert-butyl groups via nucleophilic acyl substitution .

Q. Methodological Recommendations

  • Contradiction Resolution : Use HPLC-coupled mass spectrometry to isolate and characterize bioactive vs. inactive fractions .
  • Scale-up Challenges : Optimize column chromatography (silica gel, chloroform/hexane gradient) for gram-scale purification .
  • Mechanistic Studies : Employ DFT calculations to model electron-deficient naphthyridine cores and predict reactivity .

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